Distinct Ortho-Substitution Pattern: Steric and Conformational Impact vs. Unsubstituted and 6-Substituted Analogs
The target compound possesses a cyclopropyl group at the ortho (2-) position and a trifluoromethyl group at the para (4-) position. This contrasts with comparators such as unsubstituted 4-(trifluoromethyl)phenylboronic acid (no steric bulk), 2-cyclopropyl-6-(trifluoromethyl)phenylboronic acid (ortho,ortho'-substitution), and (4-(1-(trifluoromethyl)cyclopropyl)phenyl)boronic acid (different connectivity). The ortho-substitution pattern of the target compound introduces unique steric demand adjacent to the reactive boronic acid site, which influences the rate of transmetalation in Suzuki couplings and the conformation of the resulting biaryl bond . In drug discovery, this can translate to enhanced selectivity for protein targets due to defined exit vectors.
| Evidence Dimension | Substitution Pattern and Steric Hindrance |
|---|---|
| Target Compound Data | ortho-Cyclopropyl (2-position), para-CF3 (4-position) |
| Comparator Or Baseline | 1) 4-(Trifluoromethyl)phenylboronic acid: no ortho-substituent; 2) 2-Cyclopropyl-6-(trifluoromethyl)phenylboronic acid: ortho,ortho'-disubstituted; 3) (4-(1-(Trifluoromethyl)cyclopropyl)phenyl)boronic acid: different connectivity |
| Quantified Difference | Qualitative difference in steric environment. The target compound's mono-ortho-substitution pattern is distinct from the unhindered analog (dramatically altering reaction kinetics) and the doubly-ortho-substituted analog (affecting biaryl conformation). |
| Conditions | General principles of steric and conformational effects in Suzuki-Miyaura coupling and molecular design . |
Why This Matters
For procurement, selecting the correct substitution pattern is critical for maintaining the intended synthetic outcome and biological activity; the target compound's specific ortho,para-arrangement is a unique design element not interchangeable with its analogs.
